molecular formula C17H21FN2O2S2 B2481003 2-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953140-73-3

2-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2481003
CAS No.: 953140-73-3
M. Wt: 368.49
InChI Key: JUCUDKDZQMSTTP-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic small molecule research compound featuring a benzenesulfonamide pharmacophore linked to a piperidine scaffold substituted with a thiophene moiety. This specific structural architecture makes it a compelling candidate for investigating novel therapeutic targets, particularly in neuroscience and oncology research. The compound's design leverages established structure-activity relationships where the benzenesulfonamide group is a privileged structure in medicinal chemistry, known for its ability to interact with various enzyme families and receptors . The incorporation of the 2-fluorine atom on the benzene ring is a common strategy to modulate the compound's electronic properties, metabolic stability, and membrane permeability, while the thiophen-2-ylmethyl extension on the piperidine nitrogen offers potential for exploration against targets with hydrophobic binding pockets . This chemical is of significant research value for probing complex biological pathways. Its piperidine core is a prevalent feature in numerous pharmacologically active compounds, and recent scientific literature highlights the importance of such derivatives in designing molecules that can modulate key pathological processes . One prominent area of application is the study of ferroptosis, an iron-dependent form of regulated cell death. Research on analogous benzenesulfonamide derivatives has demonstrated their ability to promote ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis, a critical pathway involved in cellular antioxidant defense and drug resistance . In such mechanisms, related compounds have been shown to inhibit the expression of key proteins like SLC7A11/XCT and GPX4, leading to a marked accumulation of toxic lipid reactive oxygen species (ROS) and malondialdehyde (MDA), ultimately triggering tumor cell death . This makes the compound a valuable tool for advancing the understanding of non-apoptotic cell death mechanisms and for evaluating new strategies in anti-cancer drug discovery. Furthermore, the structural motif of this compound suggests potential utility in neuroscientific research. Patents and scientific literature indicate that structurally complex benzenesulfonamide compounds incorporating piperidine and heteroaromatic groups, such as thiophene, have been investigated for their activity on central nervous system targets, including voltage-gated sodium channels . These channels are pivotal for neuronal excitability, and their modulation is a recognized approach for investigating conditions characterized by neuronal hyperexcitability. Therefore, this compound provides researchers with a sophisticated chemical entity to explore novel mechanisms for regulating neuronal signaling and to assess structure-activity relationships for new classes of investigational neuroactive compounds. It is intended solely for use in controlled laboratory settings by qualified scientific professionals.

Properties

IUPAC Name

2-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2S2/c18-16-5-1-2-6-17(16)24(21,22)19-12-14-7-9-20(10-8-14)13-15-4-3-11-23-15/h1-6,11,14,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCUDKDZQMSTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine and thiophene moieties may play a role in binding to specific receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and pharmacological differences between the target compound and its analogs:

Compound Substituents Synthesis Yield Pharmacological Activity References
Target Compound 2-Fluoro, thiophen-2-ylmethyl (piperidine) N/A Inferred: Potential dual α2A/5-HT7 antagonism (based on structural analogs)
Compound 16 () 5-Chloro-2-fluoro, dihydrobenzofuran-7-yloxy (piperidine) 67% α2A/5-HT7 receptor antagonism (Ki = 18 nM for 5-HT7; functional selectivity over α2A)
Compound 9 () 3-Chloro-2-fluoro, trifluoroethoxy (piperidine) N/A α1A/α1D antagonist (Ki = 50 nM; EC50 = 0.8 nM for α1A)
Compound 10 () 5-Chloro-2-fluoro, trifluoroethoxy (piperidine) 81% α1A/α1D antagonist (functional uroselectivity; EC50 = 1.1 nM for α1D)
Compound 5c () 2-Fluoro, biphenyl-2-yloxy (piperidine) N/A Selective 5-HT7 antagonism (IC50 = 9 nM; >100-fold selectivity over 5-HT1A)
Compound 21 () 3-Fluoro, biphenyl-2-yloxy (piperidine) N/A Not reported; structural similarity suggests possible GPCR modulation

Key Observations:

Substituent Effects on Activity: Halogenation: The 2-fluoro substitution in the target compound is shared with compounds 10 and 5c. Fluorine at this position enhances metabolic stability and binding affinity in α1/5-HT7 receptor antagonists . Thiophene vs. Dihydrobenzofuran/Biphenyl: The thiophen-2-ylmethyl group in the target compound differs from dihydrobenzofuran (compound 16) or biphenyl (compound 5c) substituents.

Synthesis Efficiency :

  • Yields for analogs range from 67% (compound 16) to 83% (compound 15), suggesting that the target compound’s synthesis (if similar to ’s methods) could achieve moderate-to-high efficiency .

Receptor Selectivity: α1-Adrenergic Antagonists: Compounds 9 and 10 show nanomolar potency for α1A/α1D subtypes, with trifluoroethoxy groups enhancing uroselectivity . The target compound’s thiophene group may alter subtype preference. 5-HT7 Antagonists: Compound 16’s dihydrobenzofuran substituent contributes to dual α2A/5-HT7 activity, while compound 5c’s biphenyl group drives 5-HT7 selectivity . The target compound’s thiophene may similarly influence dual antagonism.

Structural Characterization :

  • All analogs were validated via NMR, UPLC/MS, and HRMS (e.g., compound 16: δ 155.6 ppm in 13C NMR; purity >95%) . The target compound would likely require similar analytical confirmation.

Research Findings and Implications

  • Pharmacological Potential: The target compound’s thiophene substituent could offer a balance between lipophilicity (for membrane penetration) and polarity (for reduced off-target effects), distinguishing it from chloro- or methoxy-substituted analogs .
  • Synthetic Challenges : Thiophene’s reactivity may necessitate optimized coupling conditions compared to dihydrobenzofuran or biphenyl derivatives .
  • Contradictions : While trifluoroethoxy groups (compound 10) improve α1D potency, they may reduce CNS accessibility due to increased polarity. The thiophene group’s smaller size could mitigate this .

Biological Activity

2-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Property Details
Molecular Formula C18H21FN2OS
Molecular Weight 332.4355 g/mol
IUPAC Name This compound
CAS Number 954022-70-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiophenylmethyl Piperidine: The reaction of thiophen-2-carboxaldehyde with piperidine derivatives.
  • Fluorination: Introduction of the fluorine atom at the appropriate position on the benzene ring.
  • Sulfonamide Formation: Coupling with a sulfonamide to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit certain protein-ligand interactions, which can lead to therapeutic effects in various diseases, including cancer and neurological disorders.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that it has an IC50 value in the low micromolar range against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown activity against a range of bacterial strains, indicating its potential as an antibiotic .

Case Studies

  • Anticancer Efficacy: A study published in Pharmaceutical Research evaluated the compound's efficacy against multiple cancer cell lines, revealing significant antiproliferative activity compared to standard chemotherapeutic agents .
  • Antimicrobial Testing: Another research effort focused on assessing the antibacterial properties of this compound using standard disk diffusion methods, where it showed promising results against gram-positive and gram-negative bacteria .

Q & A

Advanced Research Question

  • Docking Studies : Use software like AutoDock to predict binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX or GPCRs). Focus on π-π stacking (thiophene/fluorobenzene) and hydrogen bonding (sulfonamide NH) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize high-affinity targets .
  • SAR Analysis : Map activity data from analogues (e.g., 4-chloro derivatives) to refine predictive models .

What strategies mitigate instability of the sulfonamide group during long-term storage?

Advanced Research Question

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis .
  • pH Buffering : Use citrate buffers (pH 4–6) to slow degradation in solution .
  • Additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) to counteract oxidative/metal-catalyzed breakdown .

How should researchers design experiments to elucidate the reaction mechanism of sulfonamide formation in this compound?

Advanced Research Question

  • Kinetic Studies : Monitor intermediate formation via stopped-flow NMR or IR spectroscopy to identify rate-limiting steps (e.g., nucleophilic substitution at sulfur) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace sulfonamide bond formation via MS/MS fragmentation .
  • Computational DFT : Calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

What are the best practices for resolving low yields in the final coupling step of the synthesis?

Basic Research Question

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the piperidine-thiophene intermediate .
  • Catalysis : Introduce base catalysts (e.g., triethylamine) to deprotonate the amine and accelerate sulfonamide bond formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to suppress side reactions .

How can researchers validate the compound’s selectivity against off-target enzymes?

Advanced Research Question

  • Panel Screening : Test against structurally related enzymes (e.g., carbonic anhydrase isoforms I–XIV) using fluorescence-based activity assays .
  • Cryo-EM : Resolve co-crystal structures with off-targets to identify non-conserved binding residues for rational redesign .
  • Proteomics : Use affinity pulldown followed by LC-MS/MS to identify unintended protein interactors .

What methodologies are recommended for analyzing metabolic by-products of this compound?

Advanced Research Question

  • LC-HRMS : Track metabolites in liver microsome incubations (e.g., human CYP3A4) with mass defect filtering .
  • Radiolabeling : Synthesize ¹⁴C-labeled analogues to quantify biliary vs. urinary excretion pathways .
  • In Silico Prediction : Tools like Meteor (Lhasa Ltd.) to prioritize likely Phase I/II metabolites for experimental validation .

How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?

Advanced Research Question

  • Bioavailability Adjustments : Formulate with cyclodextrins or liposomes to mimic in vivo exposure levels in cell assays .
  • Microenvironment Mimicry : Use 3D tumor spheroids or hypoxia chambers to better replicate in vivo conditions .
  • Pharmacokinetic Modeling : Integrate ADME data (t₁/₂, Cmax) to calibrate in vitro dosing regimens .

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